

Physical and chemical characteristics of 8-Chloro-2-methoxyquinoline

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Compound Name: 8-Chloro-2-methoxyquinoline

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An In-depth Technical Guide to **8-Chloro-2-methoxyquinoline**

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Introduction

8-Chloro-2-methoxyquinoline is a halogenated and methoxylated derivative of quinoline, a heterocyclic aromatic compound. As a bifunctional molecule, its unique substitution pattern—an electron-withdrawing chlorine atom at the C8 position and an electron-donating methoxy group at the C2 position—imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic characteristics, intended for researchers and professionals in synthetic chemistry and drug development. Its structural analogues have been explored for various applications, underscoring the importance of understanding the core properties of this specific isomer.

Physicochemical and Structural Properties

The fundamental identity and physical state of **8-Chloro-2-methoxyquinoline** are defined by its molecular structure and resulting properties. While experimental data for this specific isomer is not broadly published, properties can be reliably inferred from closely related analogues and computational models.

Identifier and Formula:

- IUPAC Name: **8-chloro-2-methoxyquinoline**
- CAS Number: 846038-39-9[1][2]
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight: 193.63 g/mol [1]

Physical Properties Summary:

Property	Value / Description	Source / Rationale
Appearance	Expected to be an off-white to pale yellow solid.	Based on the typical appearance of substituted quinolines, such as the isomer 2-Chloro-8-methoxyquinoline. [3]
Melting Point	Not experimentally reported. The related isomer, 2-Chloro-8-methoxyquinoline, melts at 77-78 °C.[3]	Isomeric substitution can significantly alter melting points due to changes in crystal lattice packing.
Boiling Point	Not experimentally reported. Predicted to be >300 °C at atmospheric pressure.	High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. The isomer 2-Chloro-8-methoxyquinoline has a predicted boiling point of 310.5±22.0 °C.[3]
Solubility	Expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Poorly soluble in water.	The aromatic and chlorinated nature suggests solubility in nonpolar to moderately polar organic solvents.
Purity	Commercially available with purities often ≥97%.[1]	Standard for synthetic intermediates used in research and development.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of **8-Chloro-2-methoxyquinoline**. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the five protons on the quinoline ring system.
 - Methoxy Group ($-\text{OCH}_3$): A sharp singlet appearing in the upfield region of the aromatic spectrum, typically around δ 3.9-4.1 ppm.
 - Aromatic Protons: Five signals in the downfield region (δ 7.0-8.5 ppm). The precise chemical shifts and coupling constants (J-values) will depend on the electronic environment created by the chloro and methoxy substituents. Protons adjacent to the nitrogen (H4) and the chlorine atom (H7) are expected to be the most deshielded. The characteristic splitting patterns (doublets, triplets, or doublets of doublets) arise from spin-spin coupling with neighboring protons, allowing for full assignment. For example, the ^1H NMR spectrum of the parent 8-chloroquinoline shows signals between 7.4 and 9.0 ppm.[\[4\]](#)
- ^{13}C NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.
 - Methoxy Carbon ($-\text{OCH}_3$): A signal around δ 55-60 ppm.
 - Aromatic Carbons: Nine signals in the range of δ 110-160 ppm. The carbons directly attached to the nitrogen (C2, C8a), chlorine (C8), and oxygen (C2) will have their chemical shifts significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.[\[5\]](#)

- Aromatic C-H Stretch: Weak to medium bands observed above 3000 cm^{-1} , typically in the $3050\text{--}3150\text{ cm}^{-1}$ region.
- C-O Stretch (Aryl Ether): Two characteristic strong bands are expected: an asymmetric stretch around $1230\text{--}1270\text{ cm}^{-1}$ and a symmetric stretch around $1020\text{--}1075\text{ cm}^{-1}$. The spectrum of 8-methoxyquinoline shows a prominent C-O stretch at 1094 cm^{-1} .[\[6\]](#)
- Aromatic C=C and C=N Stretch: Multiple sharp, medium-to-strong bands in the $1450\text{--}1620\text{ cm}^{-1}$ region, which are characteristic of the quinoline ring system.

- C-Cl Stretch: A strong band in the fingerprint region, typically found between 700-850 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.^[7]

- Molecular Ion Peak (M^+): The spectrum will show a prominent molecular ion peak at $m/z \approx 193.6$.
- Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the chlorine atom. The spectrum will display two peaks for the molecular ion: one for the isotope ^{35}Cl (M^+) and another for ^{37}Cl ($M+2$)⁺. The relative intensity of the ($M+2$)⁺ peak will be approximately one-third ($\approx 32\%$) of the M^+ peak, which is a definitive signature for a molecule containing a single chlorine atom.

Synthesis and Chemical Reactivity

8-Chloro-2-methoxyquinoline serves as a versatile building block in multi-step syntheses. Its reactivity is governed by the interplay of its functional groups.

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient method to synthesize 2-methoxyquinolines is through the nucleophilic aromatic substitution (S_NAr) of a corresponding 2-chloroquinoline precursor. The electron-deficient nature of the pyridine moiety in the quinoline ring system activates the C2 position for such reactions.

Objective: To synthesize **8-Chloro-2-methoxyquinoline** from 2,8-dichloroquinoline.

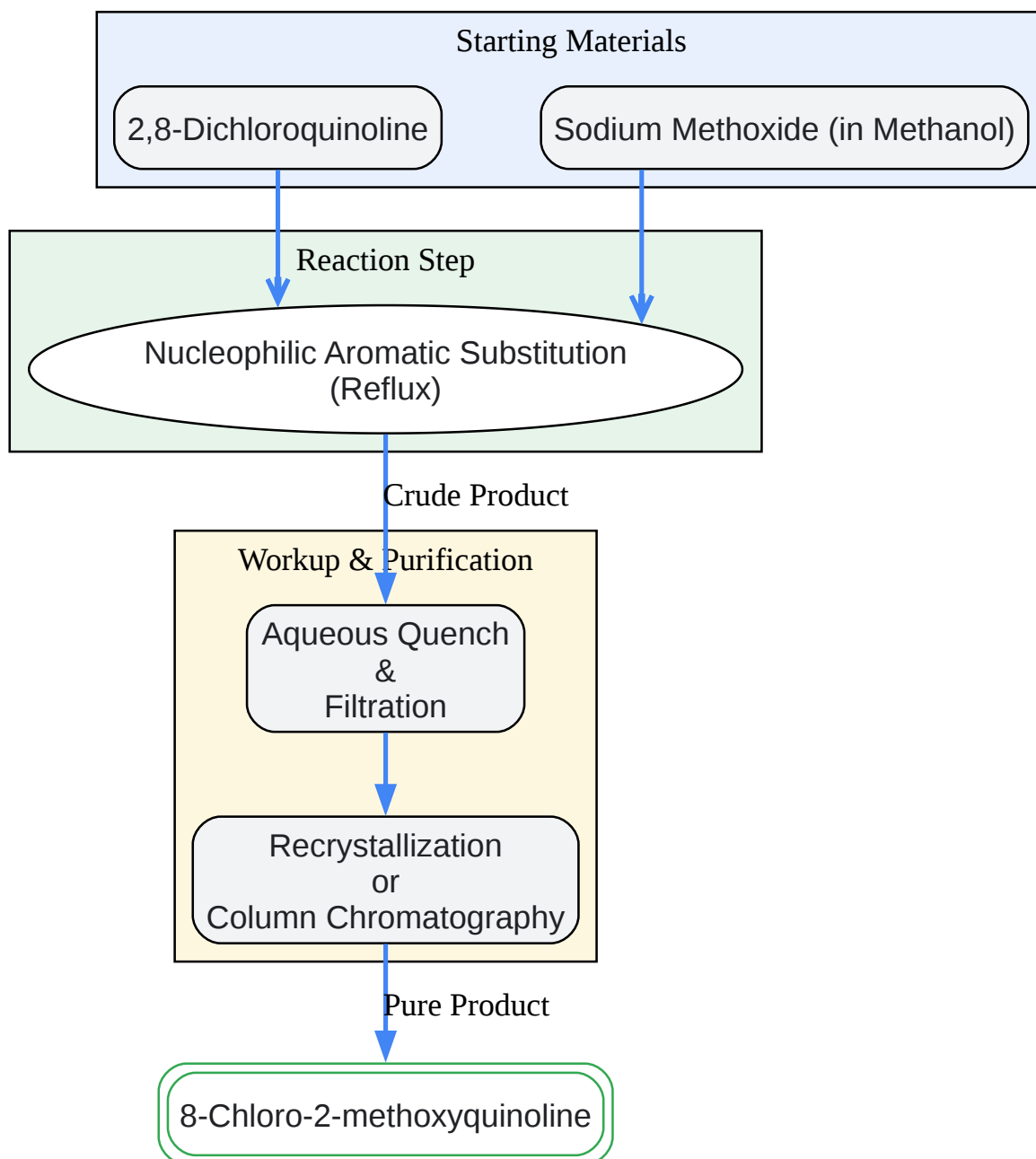
Methodology:

- Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 eq.) in anhydrous methanol (a suitable volume to ensure dissolution) under an inert atmosphere. The reaction

is exothermic and generates hydrogen gas. Allow the reaction to proceed until all sodium has dissolved, yielding a solution of sodium methoxide.

- Causality: Sodium methoxide is a strong nucleophile required to displace the chloride at the C2 position. Preparing it in situ from sodium metal ensures it is anhydrous and highly reactive.
- Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2,8-dichloroquinoline (1.0 eq.).
 - Causality: The C2 position is more electron-deficient than the C8 position due to its proximity to the ring nitrogen, making it significantly more susceptible to nucleophilic attack. This allows for selective substitution.
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
- Workup: After cooling to room temperature, carefully quench the reaction by adding water. This will precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure **8-Chloro-2-methoxyquinoline**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **8-Chloro-2-methoxyquinoline**.

Core Reactivity

The chemical behavior of **8-Chloro-2-methoxyquinoline** is dictated by its three main components: the methoxy group, the chloro group, and the quinoline ring.

- At the C2-Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding 8-chloro-2-hydroxyquinoline. It can also be substituted by other nucleophiles, although this typically requires activation.
- At the C8-Chloro Group: The chlorine atom is relatively unreactive towards S_NAr reactions but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents at this position, making it a key site for molecular diversification.
- On the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the existing chloro and methoxy groups will influence the position of the incoming electrophile, often favoring the C5 and C7 positions.

Key Reactivity Sites Diagram

Caption: Primary sites of chemical reactivity on the **8-Chloro-2-methoxyquinoline** scaffold.

Safety and Handling

As with any laboratory chemical, **8-Chloro-2-methoxyquinoline** should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this isomer should always be consulted, general precautions based on related halo-quinolines apply.

- General Hazards: Similar compounds are classified as causing skin and eye irritation.^[8] They may be harmful if swallowed or inhaled.^{[8][9]}
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^[10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[10] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.^[10]

Applications in Research and Development

Substituted quinolines are privileged scaffolds in medicinal chemistry. 8-Hydroxyquinoline derivatives, for example, are known for their wide range of biological activities.[11] **8-Chloro-2-methoxyquinoline** serves as a key intermediate for accessing more complex molecules. Its functional handles allow for systematic structural modifications in the development of new therapeutic agents, agrochemicals, and functional materials. The ability to perform selective chemistry at the C2 and C8 positions makes it a powerful platform for building molecular libraries for screening and lead optimization.

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